methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate
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Overview
Description
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of esters and is characterized by the presence of a methoxyphenyl group and a phenylprop-2-enoate moiety. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
2-Methoxyphenylacetic acid+MethanolH2SO4Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxyacetophenone.
Reduction: Formation of 2-methoxyphenylethanol.
Substitution: Formation of various substituted phenylprop-2-enoates.
Scientific Research Applications
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar ester structure but lacks the methoxy group.
Ethyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate: Similar structure but with a different geometric isomer (E instead of Z).
Uniqueness
Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate is unique due to its specific geometric configuration (Z-isomer) and the presence of a methoxy group, which can influence its reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C17H16O3 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-12H,1-2H3/b15-12- |
InChI Key |
UUSSHPCKCXANHC-QINSGFPZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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